Oxolan-3-yl 1-methylindole-4-carboxylate

Description

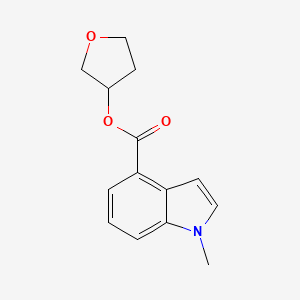

Oxolan-3-yl 1-methylindole-4-carboxylate is an indole-derived compound featuring a methyl substituent at the 1-position and a carboxylate ester group at the 4-position, linked to an oxolan-3-yl (tetrahydrofuran-3-yl) moiety. The oxolane ring likely enhances solubility and bioavailability compared to purely aromatic systems, while the 1-methylindole core contributes to metabolic stability and binding interactions in biological systems .

Properties

IUPAC Name |

oxolan-3-yl 1-methylindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-15-7-5-11-12(3-2-4-13(11)15)14(16)18-10-6-8-17-9-10/h2-5,7,10H,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHPLXFXOAVDRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, synthesis methods, and applications of Oxolan-3-yl 1-methylindole-4-carboxylate and its analogs:

Key Differences and Implications

Core Structure: this compound combines an aromatic indole with an oxolane ring, favoring π-π stacking and hydrogen bonding. In contrast, Compound 64a () uses an indazole-oxolane hybrid, which may enhance target specificity in drug design . Methyl 1-methyl-β-carboline-3-carboxylate () contains a β-carboline scaffold, known for intercalation with DNA, suggesting divergent biological mechanisms compared to indole derivatives .

The cyanomethyl group in (R)-Methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate () introduces a nitrile functional group, which may enhance hydrogen bonding or metabolic stability compared to ester-linked oxolane .

Synthetic Routes :

- The target compound’s synthesis likely involves esterification, whereas 4-Methoxyindole-3-carboxaldehyde () employs a Vilsmeier-Haack reaction, highlighting the role of electrophilic substitution in indole functionalization .

- Compound 64a () uses multi-step coupling reactions, reflecting the complexity of integrating heterocyclic systems .

Applications :

- Oxolane-containing compounds like Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate () are prioritized for pharmaceutical intermediates due to their stereochemical purity and solubility .

- 4-(Oxolan-3-yl)but-2-en-1-amine () demonstrates the versatility of oxolane in agrochemicals, where unsaturated chains may improve plant membrane permeability .

Q & A

Basic: What are the established synthetic routes for Oxolan-3-yl 1-methylindole-4-carboxylate, and how is its structural integrity validated?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, such as coupling the oxolane (tetrahydrofuran) moiety with a functionalized indole core. A common approach includes:

- Step 1: Esterification of 1-methylindole-4-carboxylic acid with a reactive oxolane derivative (e.g., oxolan-3-yl bromide under basic conditions).

- Step 2: Purification via column chromatography to isolate intermediates.

- Step 3: Final coupling using Mitsunobu or nucleophilic substitution reactions to attach the oxolane group .

Validation Techniques:

- Nuclear Magnetic Resonance (NMR): and NMR confirm regioselectivity and substituent positions (e.g., methyl group at indole-N1, ester linkage at C4) .

- Mass Spectrometry (MS): High-resolution MS verifies molecular mass and fragmentation patterns .

- X-ray Crystallography: Resolves bond lengths and angles, particularly for the oxolane ring conformation .

Basic: What spectroscopic and computational methods are critical for characterizing the oxolane ring conformation in this compound?

Methodological Answer:

- NMR Analysis: Coupling constants (-values) between oxolane protons (e.g., H2 and H4) reveal puckering dynamics. For example, suggests a twisted envelope conformation .

- X-ray Diffraction: Defines the Cremer-Pople puckering parameters (amplitude , phase angle ) to quantify non-planarity. A indicates significant puckering .

- DFT Calculations: Optimize geometry using Gaussian or ORCA software, comparing experimental and theoretical puckering metrics .

Advanced: How can SHELX software address challenges in refining the crystal structure of this compound?

Methodological Answer:

- Data Collection: High-resolution (<1.0 Å) X-ray data reduces thermal motion artifacts, critical for resolving flexible oxolane rings .

- SHELXL Refinement:

- Validation: checkCIF/PLATON flags outliers (e.g., bond length deviations >3σ) and validates hydrogen bonding networks .

Advanced: How are conformational discrepancies between spectroscopic and crystallographic data resolved?

Methodological Answer:

- Case Example: NMR suggests a planar oxolane ring (low -values), while X-ray shows puckering.

- Resolution Strategies:

- Dynamic NMR: Variable-temperature NMR identifies ring-flipping equilibria (e.g., coalescence temperature analysis).

- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., C–H···O) stabilizing the puckered conformation in the solid state .

- Molecular Dynamics (MD): Simulates solvent effects to reconcile solution vs. solid-state conformations .

Advanced: What experimental designs are optimal for evaluating the pharmacological potential of this compound?

Methodological Answer:

- Target Identification: Docking studies (AutoDock Vina) predict binding to indole-targeted receptors (e.g., serotonin receptors) .

- In Vitro Assays:

- Enzyme Inhibition: Measure IC against cyclooxygenase-2 (COX-2) using fluorogenic substrates.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves .

- Metabolic Stability: LC-MS/MS quantifies hepatic microsomal degradation rates .

Advanced: How can computational modeling predict synthetic accessibility and regioselectivity?

Methodological Answer:

- Retrosynthetic Analysis: Tools like Synthia or Reaxys prioritize routes based on oxolane-indole coupling feasibility .

- DFT Transition State Modeling: Calculates activation barriers for competing pathways (e.g., N1 vs. C3 methylation) to explain regioselectivity .

- Machine Learning (ML): Predicts reaction yields using datasets from analogous indole derivatives .

Advanced: What strategies mitigate impurities during large-scale synthesis?

Methodological Answer:

- Byproduct Identification: LC-HRMS detects dimers or hydrolyzed esters.

- Process Optimization:

- Temperature Control: Lower reaction temperatures (<0°C) reduce ester hydrolysis.

- Catalyst Screening: Palladium/charcoal minimizes dehalogenation side reactions .

- Crystallization: Use of ethanol/water mixtures selectively precipitates the product .

Advanced: How does the oxolane ring’s puckering influence the compound’s electronic properties?

Methodological Answer:

- Hammett Constants: Correlate puckering-induced electron donation/withdrawal effects (σ values) with reactivity.

- NBO Analysis: Quantifies hyperconjugation between oxolane oxygen lone pairs and the indole π-system .

- Electrochemical Studies: Cyclic voltammetry measures oxidation potentials altered by ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.